molecular formula C17H32O4 B3266331 1,13-Tridecanediol diacetate CAS No. 42236-70-4

1,13-Tridecanediol diacetate

Cat. No. B3266331
CAS RN: 42236-70-4
M. Wt: 300.4 g/mol
InChI Key: PBRSUOKUFHQRKC-UHFFFAOYSA-N
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Description

1,13-Tridecanediol diacetate is a chemical compound with the molecular formula C17H32O4 . It is a derivative of 1,13-Tridecanediol, which has the molecular formula C13H28O2 .


Molecular Structure Analysis

The molecular structure of 1,13-Tridecanediol, the parent compound of 1,13-Tridecanediol diacetate, is available in various databases . The structure of 1,13-Tridecanediol diacetate can be inferred from this, with the addition of two acetyl groups.


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,13-Tridecanediol, the parent compound of 1,13-Tridecanediol diacetate, are well-documented . These include its molecular weight, density, and phase change data. The properties of 1,13-Tridecanediol diacetate can be inferred to be similar, with modifications due to the presence of the acetyl groups.

Scientific Research Applications

1. Synthesis of Omega-Hydroxy Carboxylic Acids and Alpha,Omega-Dimethyl Ketones

1,13-Tridecanediol diacetate has been utilized in the synthesis of omega-hydroxy carboxylic acids and alpha,omega-dimethyl diketones using alpha,omega-diols as alkylating agents. This process, facilitated by an iridium catalyst, yields important compounds like cyclopentadecanolide and hexadecanedione, which have various applications in organic synthesis and chemical industries (Iuchi et al., 2010).

2. Fermentation by Candida Tropicalis

Candida tropicalis, a yeast species, has been researched for its ability to produce 1,13-tridecanedioic acid from 1,13-tridecanediol diacetate. By optimizing fermentation conditions, significant yields of this dicarboxylic acid were achieved, which is important for various industrial applications (Liu et al., 2000).

3. Polyamide Synthesis with Cis-dicarboxylato-chelated Platinum(II)

In the development of macromolecular drug carriers, water-soluble polyamides containing pairs of carboxyl groups have been synthesized using 4,7,10-trioxa-1,13-tridecanediamine, a derivative of 1,13-tridecanediol diacetate. These polyamides are used to develop carrier-bound platinum anticancer drugs, highlighting their potential in pharmaceutical research (Bariyanga et al., 2005).

4. Micelle Formation for Drug Delivery

1,13-Tridecanediol diacetate derivatives have been explored in the formation of micelles for drug delivery. Acid-degradable poly(acetal urethane) micelles, prepared using diacetal-containing diols, show promise in pH-triggered intracellular delivery of anticancer drugs. This application is significant in the development of efficient drug delivery systems (Huang et al., 2015).

5. Catalysis in Organic Synthesis

1,13-Tridecanediol diacetate is involved in catalysis for organic synthesis. For example, it has been used in the synthesis of 2,4,5-trisubstituted imidazoles, highlighting its role in facilitating efficient and environmentally friendly synthetic pathways (Fekri & Nateghi, 2021).

properties

IUPAC Name

13-acetyloxytridecyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32O4/c1-16(18)20-14-12-10-8-6-4-3-5-7-9-11-13-15-21-17(2)19/h3-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBRSUOKUFHQRKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCCCCCCCCCCCCOC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301292261
Record name 1,1′-(1,13-tridecanediyl) diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301292261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,13-Tridecanediol diacetate

CAS RN

42236-70-4
Record name 1,1′-(1,13-tridecanediyl) diacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42236-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1′-(1,13-tridecanediyl) diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301292261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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